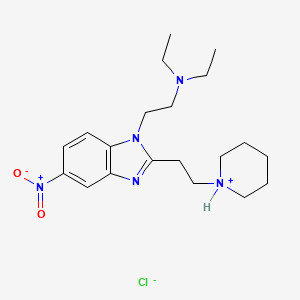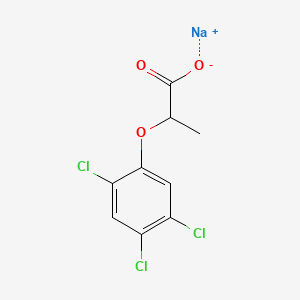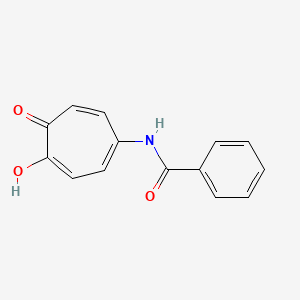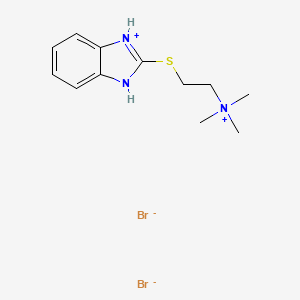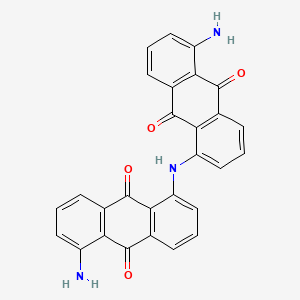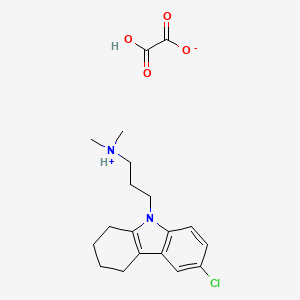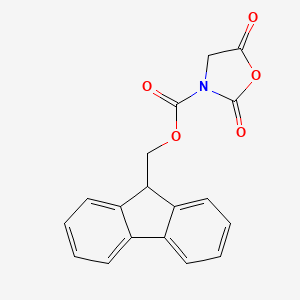
9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate is a complex organic compound that belongs to the class of oxazolidinecarboxylates. This compound is characterized by the presence of a fluorenylmethyl group attached to an oxazolidine ring, which is further substituted with a carboxylate group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate typically involves the reaction of fluorenylmethyl chloride with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols.
Scientific Research Applications
9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl 2,5-dioxo-4-methyl-3-oxazolidinecarboxylate
- 9H-Fluoren-9-ylmethyl 2,5-dioxo-4-phenyl-3-oxazolidinecarboxylate
Uniqueness
Compared to similar compounds, 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorenylmethyl group provides stability and enhances its reactivity in various chemical reactions.
Properties
CAS No. |
129288-40-0 |
|---|---|
Molecular Formula |
C18H13NO5 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C18H13NO5/c20-16-9-19(18(22)24-16)17(21)23-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |
InChI Key |
QIRZZMTXLLSCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


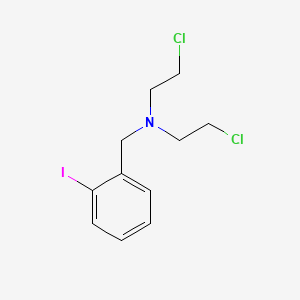

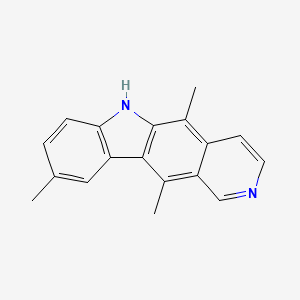

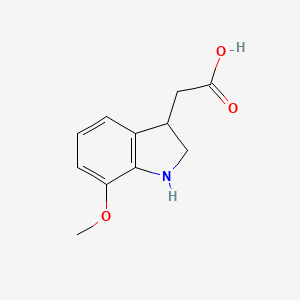
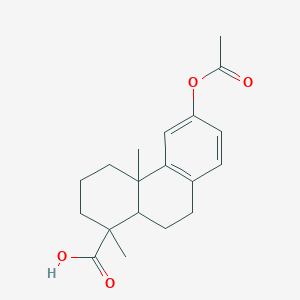
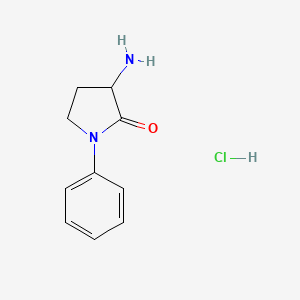
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
